1-Chloro-3,5-dimethyladamantane
Overview
Description
1-Chloro-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Cl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its role as an intermediate in the synthesis of memantine hydrochloride, a drug approved by the FDA for the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
1-Chloro-3,5-dimethyladamantane is a building block that has been shown to be used as a key intermediate in the synthesis of memantine hydrochloride . Memantine is a FDA approved drug for Alzheimer’s treatment . Therefore, the primary target of this compound can be inferred to be similar to that of memantine, which is the NMDA (N-methyl-D-aspartate) receptor in the brain.
Mode of Action
Memantine acts as a non-competitive antagonist at the NMDA receptor, and it is thought to block the effects of excessive levels of glutamate that may lead to neuronal dysfunction .
Biochemical Pathways
This pathway is critical for neural communication, memory formation, learning, and regulation .
Result of Action
As a key intermediate in the synthesis of memantine, it may contribute to the therapeutic effects of memantine, which include improved memory and cognition, and slowed progression of alzheimer’s disease .
Preparation Methods
1-Chloro-3,5-dimethyladamantane can be synthesized through various methods. One common synthetic route involves the chlorination of 1,3-dimethyladamantane. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production methods often involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1-Chloro-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of this compound can yield 1,3-dimethyladamantane.
Scientific Research Applications
1-Chloro-3,5-dimethyladamantane has several scientific research applications:
Comparison with Similar Compounds
1-Chloro-3,5-dimethyladamantane can be compared with other similar compounds, such as:
1,3-Dimethyladamantane: This compound lacks the chlorine atom and is used in different chemical reactions and applications.
1-Bromo-3,5-dimethyladamantane: Similar to this compound, but with a bromine atom instead of chlorine.
1-Hydroxy-3,5-dimethyladamantane: Formed through the substitution of the chlorine atom with a hydroxyl group, this compound has different chemical properties and applications.
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of important pharmaceuticals and other compounds .
Properties
IUPAC Name |
1-chloro-3,5-dimethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRFQZLDWZHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390748 | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707-36-8 | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=707-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,5-dimethyladamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-3,5-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E5DB8WPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-3,5-dimethyladamantane in pharmaceutical chemistry?
A1: this compound serves as a crucial starting material in the synthesis of memantine hydrochloride []. Memantine hydrochloride is a pharmaceutical compound with applications in treating Alzheimer's disease.
Q2: What are the advantages of using this compound with formamide in memantine hydrochloride synthesis?
A2: Traditional methods for synthesizing memantine hydrochloride often involve harsh conditions like high temperatures and lengthy reaction times, leading to environmental concerns. Utilizing this compound with formamide as an aminating agent offers a more efficient and environmentally friendly approach []. This method significantly reduces the reaction time and temperature while improving the yield and purity of the final product, memantine hydrochloride.
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